7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate typically involves the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of acetic acid and ammonium acetate. This reaction yields 5-hydroxy-2-(2-nitroethenyl)phenol, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones .
Scientific Research Applications
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing into its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate involves its interaction with various molecular targets, including enzymes and receptors. It is known to bind to estrogen receptors, thereby modulating gene expression and cellular responses. The compound also affects oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
Uniqueness
Compared to similar compounds, 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate exhibits unique structural features that enhance its biological activity and stability. Its additional hydroxyl and benzoate groups contribute to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C22H16O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] benzoate |
InChI |
InChI=1S/C22H16O6/c23-15-8-6-13(7-9-15)19-12-18(25)21-17(24)10-16(11-20(21)28-19)27-22(26)14-4-2-1-3-5-14/h1-11,19,23-24H,12H2 |
InChI Key |
WCLSYFJYSFRYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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